3-Amino-2-phenylamino-pyridine
Description
3-Amino-2-phenylamino-pyridine is a pyridine derivative featuring an amino group at the 3-position and a phenylamino substituent at the 2-position. Pyridine derivatives are widely studied for their pharmacological, agrochemical, and material science applications due to their aromatic stability and ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
2-N-phenylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQLKEGDKARDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443365 | |
| Record name | 3-Amino-2-phenylamino-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41010-49-5 | |
| Record name | 3-Amino-2-phenylamino-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-N-phenylpyridine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-phenylamino-pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with aniline in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or dimethylformamide (DMF). The resulting intermediate is then treated with ammonia or an amine source to introduce the amino group at the third position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-phenylamino-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitroso, nitro, and various substituted derivatives of this compound.
Scientific Research Applications
Antitumor Activity
Research indicates that 3-Amino-2-phenylamino-pyridine derivatives exhibit promising antitumor properties. The compound has been studied for its ability to inhibit the growth of various tumor cells, particularly in the context of non-small cell lung cancer (NSCLC). It has shown effectiveness against drug resistance mechanisms associated with traditional chemotherapeutics like gefitinib and erlotinib, making it a candidate for novel cancer therapies .
The compound's mechanism involves the inhibition of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) pathways, which are critical in tumor cell proliferation and survival. This inhibition can potentially lead to reduced tumor growth and improved patient outcomes in resistant cases .
Inhibition of Kinase Activity
Another significant application of this compound is its role as a kinase inhibitor. Kinases are enzymes that regulate various cellular processes, including cell division and metabolism. The compound has been identified as a potential inhibitor of the IκB kinase (IKK) complex, which is involved in inflammatory responses and cancer progression . By targeting IKK, this compound may help manage conditions related to chronic inflammation and cancer.
Anti-inflammatory Properties
In addition to its antitumor applications, this compound derivatives have been investigated for their anti-inflammatory effects. The ability to modulate the NF-κB signaling pathway through IKK inhibition suggests potential therapeutic uses in autoimmune diseases and inflammatory disorders . This dual action—targeting both cancer and inflammation—highlights the compound's versatility in pharmacotherapy.
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of pyridine derivatives, including this compound. These compounds have demonstrated significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents . The structural modifications of pyridine derivatives can enhance their efficacy against resistant microbial strains.
Case Studies and Research Findings
The application of this compound has been documented through various case studies that illustrate its effectiveness in real-world scenarios:
Mechanism of Action
The mechanism of action of 3-Amino-2-phenylamino-pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, leading to its biological activity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The substituents on the pyridine ring significantly influence physical, chemical, and biological properties. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and trifluoromethyl (-CF₃) groups reduce electron density, enhancing electrophilic reactivity .
- Electron-Donating Groups (EDGs) : Methyl (-CH₃) and hydroxyl (-OH) groups increase electron density, improving solubility and hydrogen-bonding capacity .
- Halogens : Fluorine and iodine introduce steric and electronic effects; iodine’s bulkiness may hinder crystallization, lowering melting points compared to smaller substituents .
- Phenylamino Group: The -NHPh group in this compound likely increases molecular weight and melting point due to aromatic stacking and hydrogen bonding, similar to phenyl-substituted analogs in (melting points: 268–287°C) .
Biological Activity
3-Amino-2-phenylamino-pyridine (C11H11N3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features an amino group and a phenylamino group attached to a pyridine ring. This unique arrangement contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can form hydrogen bonds and engage in π-π interactions, which are crucial for its role as an enzyme inhibitor or receptor modulator. Specifically, it has been noted for its interactions with muscarinic receptors, which are involved in numerous physiological processes such as neurotransmission and muscle contraction .
Enzyme Inhibition
This compound has demonstrated enzyme inhibition properties, particularly against α-glucosidase. In vitro studies have shown that derivatives of this compound exhibit competitive inhibition with IC50 values significantly lower than standard drugs like acarbose, indicating potent inhibitory effects on carbohydrate metabolism .
Muscarinic Receptor Modulation
The compound acts as a selective antagonist for M2 muscarinic receptors, influencing various neurological functions. Its binding affinity varies across different muscarinic receptor subtypes, indicating its potential for targeted therapeutic applications in conditions like cognitive dysfunction and autonomic nervous system disorders .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Enzyme Inhibition Studies : A series of synthesized derivatives were tested for their α-glucosidase inhibitory activity. These derivatives showed IC50 values ranging from 15.2 µM to over 200 µM, demonstrating the compound's potential as a therapeutic agent for managing diabetes through carbohydrate absorption regulation .
- Antimalarial Efficacy : The exploration of related aminopyridine compounds revealed promising antimalarial properties with IC50 values in the nanomolar range against resistant strains of Plasmodium falciparum. This highlights the need for further investigation into the specific activity of this compound .
- Receptor Interaction Studies : Investigations into the binding affinities of this compound at muscarinic receptors have shown significant selectivity towards M2 receptors, suggesting its utility in conditions where modulation of cholinergic signaling is beneficial .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-Aminopyridine | Lacks phenylamino group | Less versatile in enzyme inhibition |
| 3-Aminopyridine | Similar structure without phenylamino | Different reactivity patterns |
| 2-Phenylaminopyridine | Lacks amino group at third position | Altered chemical behavior |
This table illustrates how the presence of both amino and phenylamino groups in this compound enhances its reactivity and broadens its application spectrum compared to its analogs.
Q & A
Q. Basic
- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc → EtOAc/MeOH) to separate polar byproducts.
- Recrystallization : Ethanol/water mixtures exploit solubility differences, especially for halogenated analogs (mp 70–92°C ).
- Acid-base extraction : Utilize the compound’s basicity (pKa ~4.2 ) by protonating in HCl and neutralizing with NH₄OH.
What analytical challenges arise in quantifying trace impurities (e.g., genotoxic byproducts) in synthesized batches?
Q. Advanced
- HPLC-MS : Use C18 columns with 0.1% formic acid in mobile phase to resolve polar impurities. Compare retention times with standards like PhIP derivatives (formed via Maillard-type reactions ).
- LOQ/LOD : Achieve sub-ppm detection via MRM mode in LC-MS/MS.
Mitigation : Optimize reaction time/temperature to minimize byproduct formation and implement in-process controls (e.g., TLC monitoring).
How does the compound’s photostability impact its suitability for long-term storage or photophysical studies?
Q. Advanced
- UV-Vis spectroscopy : Monitor absorbance changes under UV light (254 nm) to assess degradation.
- Accelerated aging : Expose samples to 40°C/75% RH for 4 weeks; analyze via HPLC for decomposition products (e.g., oxidized pyridine rings).
Storage recommendations : Dark, inert atmosphere (N₂), and desiccants to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
